molecular formula C11H7BrClN B1444227 2-Bromo-6-(4-chlorophenyl)pyridine CAS No. 1374665-27-6

2-Bromo-6-(4-chlorophenyl)pyridine

Cat. No. B1444227
M. Wt: 268.53 g/mol
InChI Key: RVZYRMXTNVWERB-UHFFFAOYSA-N
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Description

“2-Bromo-6-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 1374665-27-6 . It has a molecular weight of 268.54 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-bromo-6-(4-chlorophenyl)pyridine . The InChI Code is 1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 268.54 . The storage temperature is 4 degrees Celsius .

The safety information includes that it should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Inhibition Performance in Steel Corrosion

Research by Saady et al. (2021) focused on the inhibition performance of imidazo[4,5-b] pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)pyridine, against mild steel corrosion in acidic environments. The derivatives demonstrated high inhibition efficiency, acting as mixed-type inhibitors, with their performance supported by various analytical techniques and computational methods (Saady et al., 2021).

Applications in Organic Synthesis

Suzuki Cross-Coupling Reaction

Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via the Suzuki cross-coupling reaction. The study also explored the reactivity, electronic properties, and non-linear optical properties of these compounds, indicating their potential in various chemical applications (Nazeer et al., 2020).

Applications in Catalysis and Luminescence

Cyclometalated Complexes for Luminescence and Catalysis

Research on cyclometalated Pd(II) and Ir(III) complexes involving 2-(4-bromophenyl)pyridine highlighted their luminescent properties and potential applications in coupling reactions of aryl chlorides. These complexes exhibited notable emission peaks and were investigated for their application in one-pot oxidation/Suzuki coupling of aryl chlorides containing hydroxymethyl (Chen Xu et al., 2014).

Applications in Material Science

Antineoplastic Agents Synthesis

Potikha et al. (2020) synthesized imidazo[2,1-a]pyridine derivatives, including 2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides, and evaluated their antitumor activity. The derivatives exhibited promising antitumor potential, indicating their significance in the development of new antineoplastic agents (Potikha & Brovarets, 2020).

properties

IUPAC Name

2-bromo-6-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZYRMXTNVWERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4-chlorophenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Prajapati, C Schulzke, MK Kindermann, AR Kapdi - RSC Advances, 2015 - pubs.rsc.org
A selective palladium-catalysed arylation of 2,6-dibromopyridine has been developed by employing N-heterocyclic carbene ligands. Selective mono-arylation was performed in water/…
Number of citations: 24 pubs.rsc.org
W Hagui, JF Soulé - The Journal of Organic Chemistry, 2020 - ACS Publications
We report herein a sustainable method for the preparation of 2-arylpyridines through C–H arylation of pyridines using in situ formed diazonium salts (from commercially available …
Number of citations: 18 pubs.acs.org

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